molecular formula C9H11BrN2O3 B567521 4-Bromo-5-isopropoxy-2-nitroaniline CAS No. 1255574-54-9

4-Bromo-5-isopropoxy-2-nitroaniline

Cat. No. B567521
M. Wt: 275.102
InChI Key: OJJABBOIPJKWDT-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropoxy-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O3 . It has a molecular weight of 275.1 .


Synthesis Analysis

The synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline involves multiple steps . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-isopropoxy-2-nitroaniline is 1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-isopropoxy-2-nitroaniline are complex and involve multiple steps . The compound undergoes reactions such as direct bromination, nitration, acetylation, and hydrolysis .

Scientific Research Applications

It’s used in a multistep synthesis process . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .

properties

IUPAC Name

4-bromo-2-nitro-5-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJABBOIPJKWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681491
Record name 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-isopropoxy-2-nitroaniline

CAS RN

1255574-54-9
Record name 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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